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Compound of Interest

Compound Name: 2,2-Diallylpiperidine hydrochloride

CAS No.: 681283-71-6

Cat. No.: B3149935

Get Quote

Executive Summary
2,2-Diallylpiperidine hydrochloride serves as a specialized gem-disubstituted nitrogen

heterocycle scaffold. Its structural uniqueness lies in the gem-diallyl motif at the

-position to the nitrogen, which introduces significant steric constraint and pre-organizes the
molecule for cyclization reactions via the Thorpe-Ingold effect.

While the free base is prone to oxidation and handling difficulties, the hydrochloride salt

provides a stable, crystalline shelf-stable precursor. This guide details the critical workflows for

converting this salt into complex azaspirocyclic alkaloids and bridged bicyclic systems—

architectures central to neurokinin-1 (NK1) antagonists, histrionicotoxin mimics, and local

anesthetics.

Key Applications:

Ring-Closing Metathesis (RCM): Rapid access to 1-azaspiro[4.5]dec-6-ene frameworks.
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Functional Group Manipulation: Stereoselective hydroboration/oxidation to access chiral

diols.

Library Synthesis: Use as a "diversity-oriented synthesis" (DOS) core for spiro-piperidine

drug discovery.

Chemical Profile & Handling
Property Specification

Compound Name 2,2-Diallylpiperidine hydrochloride

CAS Number 91355-50-9

Molecular Formula

C

H

N

HCl

Molecular Weight 201.74 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in water, MeOH, DMSO; sparingly

soluble in Et₂O, Hexanes.

Stability
Hygroscopic; store under inert atmosphere at 2–

8°C.

Handling Advisory: The hydrochloride salt is stable. However, for all transition-metal catalyzed

reactions (e.g., RCM, Cross-Coupling), the free amine must be liberated in situ or as a discrete

step to prevent catalyst poisoning (catalyst sequestration by the ammonium proton or free

amine coordination).

Core Application: Synthesis of Azaspiro Cycles via
RCM
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The most high-value application of 2,2-diallylpiperidine is the synthesis of 1-azaspiro[4.5]dec-6-

ene via Ring-Closing Metathesis (RCM). This reaction leverages the gem-disubstitution to

accelerate ring closure.

Mechanistic Pathway & Workflow
The transformation requires three distinct phases: Desalting/Protection, Metathesis, and

Hydrogenation (optional).

2,2-Diallylpiperidine HCl
(Stable Precursor)

Step 1: Desalting & N-Protection
(Boc/Cbz/Tosyl)

 Base (Et3N/NaOH) N-Protected
2,2-Diallylpiperidine

Step 2: RCM
(Grubbs II Catalyst)

 CH2Cl2, Reflux 1-Azaspiro[4.5]dec-6-ene
(Spirocyclic Core)

 - Ethylene

Click to download full resolution via product page

Figure 1: Strategic workflow for converting the HCl salt into the spirocyclic core.

Detailed Protocol: N-Boc Protection & RCM Sequence
Objective: Synthesize tert-butyl 1-azaspiro[4.5]dec-6-ene-1-carboxylate.

Phase A: Desalting and N-Protection
Direct use of the amine in RCM often leads to catalyst decomposition. Carbamate protection is

mandatory.

Setup: Charge a 100 mL round-bottom flask with 2,2-diallylpiperidine HCl (1.0 g, 4.96 mmol)

and CH₂Cl₂ (20 mL).

Neutralization: Add Triethylamine (1.52 g, 15 mmol, 3.0 equiv) followed by DMAP (catalytic,

10 mol%). Stir for 10 minutes at 0°C.

Protection: Add Boc₂O (Di-tert-butyl dicarbonate) (1.3 g, 6.0 mmol, 1.2 equiv) dropwise.

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC

(Stain: Ninhydrin or PMA; product is less polar than the free amine).

Workup: Wash with 1M HCl (to remove excess amine/DMAP), then saturated NaHCO₃ and

brine. Dry over MgSO₄ and concentrate.
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Checkpoint: Expect a colorless oil. Yield typically >90%.

Phase B: Ring-Closing Metathesis (RCM)
Solvent Prep: Degas anhydrous CH₂Cl₂ (DCM) for 15 minutes (Argon sparge). Note: RCM is

sensitive to ethylene buildup; dilute conditions (0.01 M to 0.05 M) favor cyclization over

oligomerization.

Dissolution: Dissolve the N-Boc-2,2-diallylpiperidine (from Phase A) in degassed DCM to a

concentration of 0.02 M.

Catalyst Addition: Add Grubbs 2nd Generation Catalyst (2–5 mol%).

Why Gen II? The steric bulk of the gem-diallyl group requires the higher activity of the N-

heterocyclic carbene (NHC) ligand found in Gen II catalysts compared to Gen I.

Reflux: Heat to reflux (40°C) for 2–12 hours.

Quench: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to

sequester the Ruthenium species. Filter through a pad of Celite/Silica.

Purification: Flash column chromatography (Hexanes/EtOAc).

Result: The product is the spirocyclic alkene, a versatile intermediate for histrionicotoxin

analogs.

Application 2: Oxidative Functionalization
(Hydroboration)
The two allyl groups offer "handles" for further functionalization. A common strategy is the

stereoselective synthesis of diols.

Protocol Summary:

Substrate: N-Protected 2,2-diallylpiperidine.

Reagent: 9-BBN (0.5 M in THF) or BH₃·THF.
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Note: The steric bulk at the 2-position often directs the boron to the terminal carbon with

high regioselectivity.

Oxidation: Standard NaOH / H₂O₂ workup.

Outcome: 2,2-bis(3-hydroxypropyl)piperidine derivatives. These can be cyclized to form

bridged bicyclic ethers or used as cross-linking agents.

Technical Rationale & Troubleshooting
The "Gem-Disubstituted Effect" (Thorpe-Ingold)
Researchers often ask why 2,2-diallylpiperidine cyclizes so efficiently compared to 2,6-diallyl

analogs.

Mechanism: The two bulky allyl groups at the same carbon (C2) compress the internal bond

angle (

C-C-C), forcing the allyl tails closer together. This entropic advantage significantly lowers the
activation energy for the ring-closing step.

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Low Yield in RCM
Catalyst poisoning by free

amine.

Ensure complete N-protection.

Purify the Boc-intermediate to

remove trace Et₃N before

adding Grubbs catalyst.

Oligomerization Concentration too high.

Dilute reaction to 0.005 M –

0.01 M. High dilution favors

intramolecular cyclization.

Incomplete Conversion
Steric hindrance at the gem-

center.

Switch to Hoveyda-Grubbs II

catalyst or increase

temperature (use Toluene at

80°C instead of DCM).

Salt Insolubility
HCl salt not dissolving in

organic solvent.

The HCl salt is intended for

aqueous/polar workups. You

must free-base it (Phase A) for

organic solvent compatibility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Triallylborane Reagent|Allylboration Research Compound [benchchem.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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